2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of benzofuran, piperidine, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and piperidine intermediates, followed by their coupling with the naphthyridine core. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound’s properties may be leveraged in the development of new materials with specific functionalities
Mechanism of Action
The mechanism by which 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran moiety, known for their biological activities.
Piperidine Derivatives: These compounds are widely studied for their pharmacological properties.
Naphthyridine Derivatives: Known for their applications in medicinal chemistry and materials science .
Uniqueness
What sets 2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-1,8-naphthyridine apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-28(26,18-4-6-20-17(14-18)9-13-27-20)24-11-7-15(8-12-24)19-5-3-16-2-1-10-22-21(16)23-19/h1-6,10,14-15H,7-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFHVHZRQRTFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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